17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester
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Overview
Description
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester is a compound that serves as a polyethylene glycol (PEG) linker. It contains a bromide group and a t-butyl protected carboxyl group. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule.
Carbamoylation: The ethylcarbamoyl group is introduced via carbamoylation reactions.
Protection: The carboxyl group is protected using t-butyl groups to prevent unwanted reactions during subsequent steps
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Types of Reactions:
Nucleophilic Substitution: The bromide group in this compound makes it highly reactive in nucleophilic substitution reactions.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve mild to moderate temperatures and solvents like dichloromethane or tetrahydrofuran.
Deprotection: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid are employed for deprotection
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Deprotected Carboxyl Compound: The deprotection reaction yields the free carboxyl compound
Scientific Research Applications
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: The compound is employed in bioconjugation techniques to link biomolecules for various assays and studies.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: The compound finds applications in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester involves its role as a linker molecule. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The t-butyl protected carboxyl group can be deprotected to yield a free carboxyl group, which can further participate in chemical reactions. These properties make it a versatile tool in chemical synthesis and bioconjugation .
Comparison with Similar Compounds
- 17-(Bromoacetamido-PEG3-ethylcarbamoyl)heptadecanoic t-butyl ester
- 17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester
- 17-(Bromoacetamido-PEG9-ethylcarbamoyl)nonanoic t-butyl ester
Comparison:
- PEG Chain Length: The primary difference between these compounds lies in the length of the PEG chain. The PEG9 variant has a longer chain compared to PEG3 and PEG6, which can influence its solubility and reactivity.
- Functional Groups: All these compounds contain a bromide group and a t-butyl protected carboxyl group, making them suitable for similar types of reactions.
- Applications: While the core applications remain similar, the choice of PEG chain length can be tailored to specific needs in chemical synthesis and bioconjugation .
Properties
Molecular Formula |
C44H85BrN2O13 |
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Molecular Weight |
930.1 g/mol |
IUPAC Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |
InChI |
InChI=1S/C44H85BrN2O13/c1-44(2,3)60-43(50)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-41(48)46-20-22-51-24-26-53-28-30-55-32-34-57-36-38-59-39-37-58-35-33-56-31-29-54-27-25-52-23-21-47-42(49)40-45/h4-40H2,1-3H3,(H,46,48)(H,47,49) |
InChI Key |
NOKXBAZLIQQFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Origin of Product |
United States |
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